![molecular formula C11H21N B2782701 (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287313-92-0](/img/structure/B2782701.png)
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine, also known as PCP-CP-47, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound is structurally similar to the natural cannabinoid THC, which is found in cannabis plants. However, PCP-CP-47 has a much higher potency and affinity for cannabinoid receptors than THC, making it a valuable tool for studying the effects of cannabinoids on the body.
作用機序
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine binds to CB1 and CB2 receptors in a manner similar to natural cannabinoids such as THC. This binding results in the activation of various signaling pathways within cells, leading to changes in gene expression and cellular function. The exact mechanisms by which this compound produces its effects are still being studied, but it is believed to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include analgesia, hypothermia, sedation, and changes in heart rate and blood pressure. This compound has also been shown to affect immune function, with some studies suggesting that it may have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine in scientific research is its high potency and affinity for cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the body in much greater detail than would be possible with natural cannabinoids such as THC. However, this compound is also a highly potent compound that can produce serious side effects if not used carefully. It is important for researchers to use appropriate safety measures when working with this compound.
将来の方向性
There are many potential future directions for research involving (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine. One area of interest is the development of new drugs based on the structure of this compound that could be used to treat conditions such as chronic pain and inflammation. Another area of interest is the study of the effects of this compound on the brain, particularly in relation to addiction and reward pathways. As our understanding of the endocannabinoid system continues to grow, this compound is likely to remain a valuable tool for scientific research.
合成法
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine is synthesized by reacting 3-pentylbicyclo[1.1.1]pentane-1-carboxylic acid with methanamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine has been used in numerous scientific studies to investigate the role of the endocannabinoid system in various physiological processes. This compound has been shown to have potent agonist activity at both CB1 and CB2 receptors, which are the primary receptors for endocannabinoids in the body. This compound has been used to study the effects of cannabinoids on pain perception, appetite regulation, and immune function.
特性
IUPAC Name |
(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-3-4-5-10-6-11(7-10,8-10)9-12/h2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSJDZXSRRHSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2782623.png)
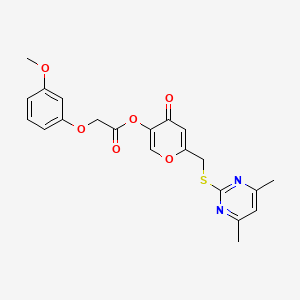
![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)
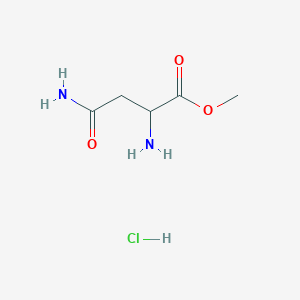
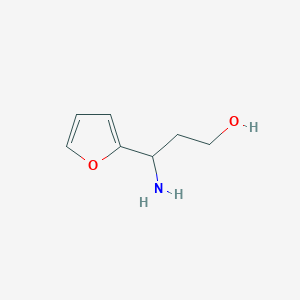
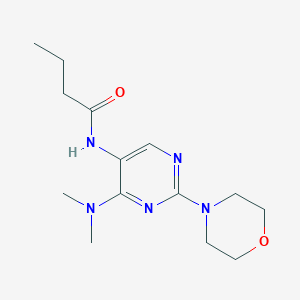
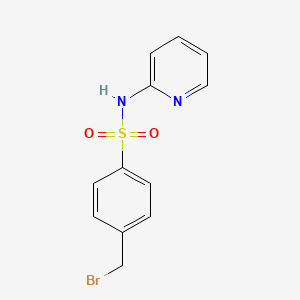
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2782636.png)
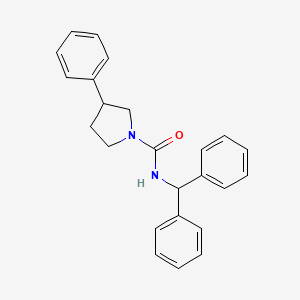

![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)
